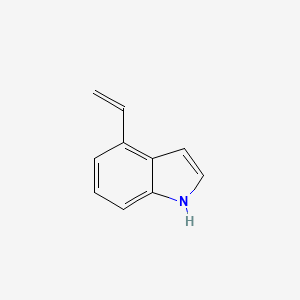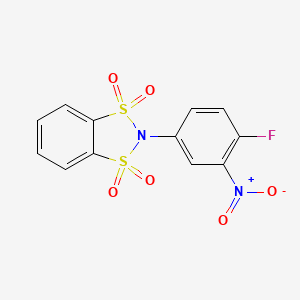
cis-1,4-Dibenzyloxy-2-butene
Vue d'ensemble
Description
Cis-1,4-Dibenzyloxy-2-butene (DBB) is an organic compound belonging to the family of alkenes. It is a colorless liquid at room temperature and is commonly used in organic synthesis. It is also known as 4-dibenzyloxy-1-butene, 1,4-dibenzyloxy-2-butene, and 4-benzyloxybut-1-ene. This compound is a versatile reagent and has been used in a variety of chemical and biochemical applications.
Applications De Recherche Scientifique
Catalysis and Ligand Synthesis : A study by Schill, de Meijere, and Yufit (2007) explored the synthesis of bisbenzyl-protected all-cis-1,2,3-tris(hydroxymethyl)cyclopropane from cis-2-butene-1,4-diol. This compound was used to create a new tripodal ligand, all-cis-tris(diphenylphosphinomethyl)cyclopropane (TriCyp-PPP), demonstrating effectiveness in catalyzing allylation reactions (Schill, de Meijere, & Yufit, 2007).
Chemical Reactions with Nucleosides : Bohnert, Gingipalli, and Dedon (2004) investigated the reactivity of cis- and trans-1,4-dioxo-2-butene with 2'-deoxynucleosides, forming novel diastereomeric adducts. This study provides insights into the genotoxic potential of furan metabolites and deoxyribose oxidation products (Bohnert, Gingipalli, & Dedon, 2004).
Stereochemistry and Molecular Synthesis : A research by Yamazaki and Achiwa (1995) explored the asymmetric synthesis of compounds such as 2-vinylmorpholine and 2-vinylpiperazine, utilizing 1,4-diacetoxy-cis-2-butene. This study contributes to the understanding of stereochemical control in organic synthesis (Yamazaki & Achiwa, 1995).
Surface Chemistry and Catalysis : Lee, Nguyen, Morton, and Zaera (2008) investigated the thermal chemistry of cis- and trans-1,4-difluoro-2-butenes on Pt(111) single-crystal surfaces. Their study provides valuable insights into surface reactions and catalysis, especially concerning the differentiation of isomers (Lee, Nguyen, Morton, & Zaera, 2008).
Enzymatic Inhibition Studies : He, Nadkarni, Sayre, and Greenaway (1995) researched the inactivation of porcine kidney diamine oxidase by cis- and trans-1,4-diamino-2-butene. This study contributes to the understanding of enzyme-inhibitor interactions and potential applications in biochemistry (He, Nadkarni, Sayre, & Greenaway, 1995).
Catalytic Isomerization : Hattori, Itoh, and Tanabe (1975) focused on the isomerization of butenes over TiO2 and TiO2SiO2 catalysts. This study provides insights into the catalytic processes and the nature of active sites involved in butene isomerization (Hattori, Itoh, & Tanabe, 1975).
Propriétés
IUPAC Name |
[(Z)-4-phenylmethoxybut-2-enoxy]methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJWWNYFPQUHH-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC/C=C\COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68972-96-3 | |
| Record name | cis-1,4-Dibenzyloxy-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)
![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)





![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)
![N-{2-[Hydroxy(phenyl)methyl]-3-methoxyphenyl}-2,2-dimethylpropanamide](/img/structure/B3150485.png)
